molecular formula C20H21ClN6O B2948036 N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251610-92-0

N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2948036
CAS No.: 1251610-92-0
M. Wt: 396.88
InChI Key: FQEIWXOLGVETRX-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a piperidin-1-yl group and a 2-chlorophenylmethyl carboxamide moiety. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c21-16-7-3-2-6-15(16)11-22-20(28)17-12-27(14-25-17)19-10-18(23-13-24-19)26-8-4-1-5-9-26/h2-3,6-7,10,12-14H,1,4-5,8-9,11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEIWXOLGVETRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenylmethyl intermediate, followed by the introduction of the piperidinyl-pyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the imidazole carboxamide moiety under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, allowing for the production of significant quantities required for research and potential commercial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2- and 4-positions. Piperidine at position 6 stabilizes the ring but does not preclude reactivity.

Reaction TypeReagents/ConditionsProductReference
Chlorine substitutionMorpholine, DIPEA, isopropanol, reflux4-Morpholino-pyrimidine derivative
AminationPd catalysis, Buchwald-Hartwig conditions2-Aryl/alkylamino-pyrimidine derivatives

Example : Reaction with morpholine under basic conditions replaces chlorine at position 4 of the pyrimidine ring, forming a morpholino-substituted derivative .

Functionalization of the Imidazole Ring

The 1H-imidazole ring undergoes electrophilic substitution and alkylation. The carboxamide group at position 4 moderates reactivity but allows for hydrogen bonding.

Reaction TypeReagents/ConditionsProductReference
AlkylationEthyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>N-Alkylated imidazole derivatives
OxidationH<sub>2</sub>O<sub>2</sub>/AcOH, 55–60°CImidazole N-oxide

Key Finding : Alkylation at the imidazole nitrogen enhances solubility but may reduce target binding affinity in pharmacological contexts .

Carboxamide Group Reactivity

The carboxamide group participates in hydrolysis and coupling reactions, critical for prodrug strategies or structural diversification.

Reaction TypeReagents/ConditionsProductReference
HydrolysisHCl/ethanol, refluxCarboxylic acid derivative
Amide couplingEDC/HOBt, DMFPeptide-linked conjugates

Note : Hydrolysis under acidic conditions yields the corresponding carboxylic acid, which can be further functionalized .

Chlorophenyl Modifications

The 2-chlorophenyl group undergoes electrophilic substitution (e.g., Suzuki coupling) and dehalogenation.

Reaction TypeReagents/ConditionsProductReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl derivatives
DechlorinationH<sub>2</sub>/Pd-C, ethanolPhenyl-methyl derivative

Example : Palladium-catalyzed coupling replaces the chlorine atom with aryl groups, enabling structural diversification .

Piperidine Ring Functionalization

The piperidine moiety undergoes N-alkylation and oxidation, altering steric and electronic properties.

Reaction TypeReagents/ConditionsProductReference
N-MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>N-Methylpiperidine derivative
OxidationKMnO<sub>4</sub>, H<sub>2</sub>OPiperidone derivative

Implication : Methylation of the piperidine nitrogen improves metabolic stability in drug design .

Cyclization and Ring Expansion

The compound’s heterocyclic framework supports cyclization to form fused rings.

Reaction TypeReagents/ConditionsProductReference
CyclocondensationNH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>, oxidative conditionsImidazo[4,5-b]pyridine derivatives

Mechanism : Oxidative cyclization of thiosemicarbazones forms fused imidazo-pyridine systems, expanding pharmacological potential .

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as imidazole, pyrimidine, or piperidine/piperazine groups, based on synthesis methods, substituent effects, and inferred pharmacological properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity
N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide C₁₉H₂₀ClN₇O 405.9 Imidazole, pyrimidine-piperidine, 2-ClPh Kinase inhibition (inferred)
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine C₂₀H₁₉N₇ 357.4 Bipyridine, imidazole, phenylenediamine Fluorescent probes
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide C₂₂H₂₈ClN₇O₂S 514.0 Thiazole, pyrimidine-piperazine, 2-ClPh Kinase modulation (e.g., Gcn2)
N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide C₁₈H₂₂ClN₅O 359.9 Piperidine-carboxamide, 4-ClPh, pyrimidine Undisclosed (structural analog)

Core Heterocycle Variations

  • Imidazole vs. Thiazole: The target compound’s imidazole core (C₃H₄N₂) differs from the thiazole (C₃H₃NS) in ’s analogs.
  • Pyrimidine Substitutions : The pyrimidine ring in the target compound is substituted with a piperidin-1-yl group, whereas analogs in and feature piperazine or methyl groups. Piperidine’s lipophilicity may improve blood-brain barrier penetration relative to the polar piperazine derivatives .

Substituent Effects

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound vs. the 4-chlorophenyl in ’s analog alters steric and electronic properties. Ortho-substitution may reduce metabolic stability compared to para-substitution but enhance target selectivity .
  • Carboxamide Linkage : The carboxamide group in the target compound and ’s analog is critical for hydrogen bonding with biological targets. However, the imidazole-carboxamide linkage in the target compound may offer unique conformational rigidity compared to piperidine-carboxamide derivatives .

Pharmacological Inferences

  • The piperidine substituent in the target compound could modulate selectivity for specific kinase isoforms .
  • Antimicrobial Potential: Imidazole derivatives are widely explored for antimicrobial activity. The 2-chlorophenyl group may enhance lipophilicity, improving membrane penetration against pathogens .

Biological Activity

N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
  • Piperidine moiety : Known for its role in enhancing biological activity and solubility.
  • Pyrimidine and imidazole rings : These heterocycles are often associated with various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of similar compounds within the same structural class. For instance, derivatives containing piperidine have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The specific compound may exhibit comparable or enhanced activity due to its unique substituents.

Anticancer Potential

The imidazole and pyrimidine frameworks are often linked to anticancer properties. Compounds with these structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, derivatives similar to our compound have shown effectiveness in inhibiting cell proliferation through mechanisms involving apoptosis induction .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies on related compounds indicate potential inhibition of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Targeting Specific Receptors : The piperidine and imidazole components may interact with various receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Bacterial Growth : By disrupting bacterial cell wall synthesis or function, these compounds can effectively reduce bacterial viability.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of a series of piperidine derivatives against S. aureus and E. coli. The derivatives exhibited varying degrees of activity, with some achieving MIC values significantly lower than traditional antibiotics . This suggests that this compound could be further explored as a novel antibacterial agent.

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of imidazole derivatives. The findings indicated that certain compounds led to a marked decrease in cell viability in various cancer cell lines through apoptosis induction . This reinforces the potential of our compound as a candidate for cancer therapy.

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